molecular formula C11H13NO B071827 2-Phenylpiperidin-4-one CAS No. 193201-69-3

2-Phenylpiperidin-4-one

Cat. No. B071827
M. Wt: 175.23 g/mol
InChI Key: GWIBEASNZNAKCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenylpiperidin-4-one-related compounds often involves strategies tailored towards constructing the piperidine ring or modifying it with various substituents to achieve desired properties. For instance, spiropiperidines, a related class, are synthesized using methods that either form the spiro-ring on a preformed piperidine ring or form the piperidine ring on a preformed carbo- or heterocyclic ring. These methodologies are crucial for exploring new areas of chemical space in drug discovery programs (Griggs, Tape, & Clarke, 2018).

Molecular Structure Analysis

Molecular structure analysis of 2-Phenylpiperidin-4-one and its derivatives focuses on understanding their three-dimensional configuration, which is critical for their biological activity. For instance, the stereochemistry and structural features of piperidine derivatives are key factors determining their interaction with biological targets. Techniques such as X-ray crystallography and NMR spectroscopy are often used to elucidate these structures and guide the synthesis of more potent and selective compounds (Schreier et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 2-Phenylpiperidin-4-one derivatives are diverse, including multicomponent reactions that allow for the rapid construction of complex molecules with multiple stereocenters. These reactions are valuable for generating libraries of compounds for biological screening. Additionally, the reactivity of such compounds towards nucleophiles and electrophiles, facilitated by the presence of the piperidine nitrogen, enables a wide range of transformations crucial for medicinal chemistry applications (Sharma & Sinha, 2023).

Physical Properties Analysis

The physical properties of 2-Phenylpiperidin-4-one derivatives, such as solubility, melting point, and crystal structure, significantly impact their formulation and delivery as potential therapeutic agents. Understanding these properties is essential for optimizing bioavailability and stability. Studies often involve computational and experimental methods to predict and measure these properties, guiding the selection of candidates for further development (Issac & Tierney, 1996).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are central to the development of 2-Phenylpiperidin-4-one derivatives as therapeutic agents. For example, their ability to undergo specific chemical reactions enables the introduction of pharmacophores and modulation of physicochemical properties to enhance drug-like characteristics. The exploration of these properties through synthetic and computational chemistry is crucial for the design of novel compounds with desired biological activities (Gouda, 2013).

Scientific Research Applications

  • Sigma Receptor Ligands and Neuropharmacology : 2-Phenylpiperidin-4-one derivatives have been studied for their high affinity for sigma receptors, which are implicated in various neurological and psychiatric conditions. A study found that certain derivatives, particularly those with 4-phenylpiperidin-4-ol and 4-benzylpiperidine moieties, showed significant affinity for sigma1 and sigma2 sites. These ligands could act as sigma1/sigma2 agonists and modulate tissue transglutaminase (TG-2) expression, suggesting potential applications in neuropharmacology (Prezzavento et al., 2007).

  • Analgesic and Anesthetic Agents : Derivatives of 2-Phenylpiperidin-4-one have been explored as potent opioid analgesic and anesthetic agents. A class of 4-phenyl-4-anilidopiperidines related to fentanyl exhibited significant analgesic potency, suggesting their potential use in outpatient surgical procedures and pain control techniques (Kudzma et al., 1989).

  • Antagonists for Medical Conditions : Certain 4-phenylpiperidine derivatives have been synthesized and evaluated as antagonists for receptors like the urotensin-II receptor, which could be relevant in treating diseases like benign prostatic hyperplasia (BPH) and potentially other conditions (Lagu et al., 1999), (Luci et al., 2007).

  • Synthesis and Structural Studies : Studies have been conducted on the synthesis of various 2-Phenylpiperidin-4-one derivatives and their structural analysis. These include efforts to synthesize 4-hydroxypiperidin-2-ones, which are important for developing new pharmaceutical compounds (Lam et al., 2005).

  • Anticonvulsant Activities : 2-Phenylpiperidin-4-one derivatives have been synthesized and evaluated for their anticonvulsant activities. This research indicates the potential of these compounds as novel antiepileptic drugs (Wang et al., 2020).

  • Cardiotonic Agents : Some derivatives have been investigated for their cardiotonic activity, showing positive inotropic effects, which could have implications in the treatment of heart conditions (Nate et al., 1987).

  • Apoptosis Inducers in Cancer Therapy : Research into apoptosis inducers for cancer therapy has included studies on 2-Phenylpiperidin-4-one derivatives. These compounds have been evaluated in cell-based assays, identifying potential new drugs and signaling pathways for cancer treatment (Cai et al., 2006).

Future Directions

Piperidines, including 2-Phenylpiperidin-4-one, are important in the pharmaceutical industry, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-phenylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIBEASNZNAKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595592
Record name 2-Phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpiperidin-4-one

CAS RN

193201-69-3
Record name 2-Phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpiperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
J Jayabharathi, A Thangamani, M Padmavathy… - Medicinal Chemistry …, 2007 - Springer
Some novel N(1)-arylidene-N(2)-t(3)-methyl-r(2),c(6)-diarylpiperidin-4-one azine derivatives were synthesized and their antibacterial activity against Streptococcus faecalis, Bacillus …
Number of citations: 30 link.springer.com
EY Mendogralo, MG Uchuskin - Beilstein Journal of Organic …, 2023 - beilstein-journals.org
… It should be noted that 3-(2-oxopropyl)-2-phenylpiperidin-4-one (5a), which is a product of further acid hydrolysis of 4a was observed in most cases in trace amounts; an exception is …
Number of citations: 6 www.beilstein-journals.org
A Lahosa, M Yus, F Foubelo - The Journal of Organic Chemistry, 2019 - ACS Publications
Enantiopure β-amino ketone derivatives were synthesized by decarboxylative Mannich reaction of chiral N-tert-butanesulfinyl imines with β-keto acids and were subsequently …
Number of citations: 16 pubs.acs.org
P Forns i Berenguel, A Diez Pascual - … , 2001, vol. 2, núm. 1, p. 63 …, 2001 - diposit.ub.edu
… The synthesis of the required 2-phenylpiperidin-4-one was achieved by condensation of the suitable primary aminoacetal with benzaldehyde, followed by an acid-promoted Mannich-…
Number of citations: 2 diposit.ub.edu
A Díez Pascual, P Forns i Berenguel, M Rubiralta - Contributions to Science - revistes.iec.cat
… The synthesis of the required 2-phenylpiperidin-4-one was achieved by condensation of the suitable primary aminoacetal with benzaldehyde, followed by an acid-promoted Mannich-…
Number of citations: 0 revistes.iec.cat
S Ciblat, P Besse, JL Canet, Y Troin… - Tetrahedron …, 1999 - Elsevier
A highly diastereoselective intramolecular Mannich reaction involving enantiopure α-methylamine 7 and achiral aldehydes is employed to prepare enantiomerically pure 2,6-cis-…
Number of citations: 52 www.sciencedirect.com
CG Ollinger - 2000 - repository.lib.ncsu.edu
This research has focused on extending the utility of previously synthesized 5-iodo-2,3-dihydro-4-pyridones. The initial conversion involved introducing a phosphonate group by nickel-…
Number of citations: 2 repository.lib.ncsu.edu
A Ranade - 2014 - conservancy.umn.edu
… This protocol provided a quantitative yield of the 2-phenylpiperidin-4-one (1.13). … the C5-C6 double bond to generate the 2-phenylpiperidin-4-one (1.13) in quantitative yield (crude). We …
Number of citations: 2 conservancy.umn.edu
A Brandi, S Garro, A Guarna, A Goti… - The Journal of …, 1988 - ACS Publications
Tetrahydroisoxazole-5-spirocyclopropanes 3, prepared by cycloaddition of nitrones 1 to methylenecyclopropane (2), have been convertedby thermolysis into heterocyclic ketones 5 of …
Number of citations: 102 pubs.acs.org
A Poeschl, DM Mountford, RC Hider, A Cilibrizzi - ACS omega, 2020 - ACS Publications
A concise and high-yielding double aza-Michael reaction is presented as an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones. The …
Number of citations: 4 pubs.acs.org

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